N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is an organic compound that features a furan ring, a phenyl group, and a diethylcarbamodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate typically involves multiple steps. One common method starts with the preparation of 2-furanyl aldehyde, which is then subjected to a series of reactions to introduce the phenyl and diethylcarbamodithioate groups. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., ZrCl4/ZnI2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Microwave-assisted synthesis is another method that can be employed to improve reaction efficiency and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Phenyl derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate involves its interaction with specific molecular targets. The furan ring and phenyl group can interact with enzymes and receptors, modulating their activity. The diethylcarbamodithioate moiety may also play a role in the compound’s biological effects by interacting with cellular components and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Furanyl)-2-propenal: Shares the furan ring but lacks the phenyl and diethylcarbamodithioate groups.
3-(2-Furanyl)-8-aryl-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one: Contains a furan ring and is used in medicinal chemistry.
Thiophene derivatives: Similar in structure but contain a sulfur atom instead of an oxygen atom in the ring.
Uniqueness
3-(2-Furanyl)-3-oxo-1-phenyl-1-propenyl diethylcarbamodithioate is unique due to its combination of a furan ring, phenyl group, and diethylcarbamodithioate moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
106128-43-2 |
---|---|
Molekularformel |
C18H19NO2S2 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
[(E)-3-(furan-2-yl)-3-oxo-1-phenylprop-1-enyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C18H19NO2S2/c1-3-19(4-2)18(22)23-17(14-9-6-5-7-10-14)13-15(20)16-11-8-12-21-16/h5-13H,3-4H2,1-2H3/b17-13+ |
InChI-Schlüssel |
KJEALDFPZYBTQY-UHFFFAOYSA-N |
Isomerische SMILES |
CCN(CC)C(=S)S/C(=C/C(=O)C1=CC=CO1)/C2=CC=CC=C2 |
SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC)C(=S)SC(=CC(=O)C1=CC=CO1)C2=CC=CC=C2 |
Synonyme |
N,N-diethyl-1-[(E)-3-(2-furyl)-3-oxo-1-phenyl-prop-1-enyl]sulfanyl-met hanethioamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.